molecular formula C3H5N3O B512044 2-Cyanoacetohydrazide CAS No. 140-87-4

2-Cyanoacetohydrazide

Cat. No.: B512044
CAS No.: 140-87-4
M. Wt: 99.09 g/mol
InChI Key: HPHBOJANXDKUQD-UHFFFAOYSA-N
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Description

Cyacetacide, also known as cyanoacetohydrazide, is an organic compound with the molecular formula C₃H₅N₃O and a molecular weight of 99.0913 g/mol . It is a versatile compound used in various chemical reactions and has applications in multiple scientific fields.

Mechanism of Action

Target of Action

Cyanoacetohydrazide, also known as 2-Cyanoacetohydrazide, is a versatile compound that has been used in the synthesis of a wide variety of heterocyclic compounds . It acts as an ambident nucleophile, meaning it can act as both an N- and C-nucleophile . This allows it to interact with various reactants at five possible sites . In addition, it has been found to be an efficient pharmacophore in the development of novel and efficient anti-α-glucosidase compounds .

Mode of Action

The mode of action of Cyanoacetohydrazide involves its interaction with various reactants at five possible sites . Nucleophiles can attack the carbon atom of the carbonyl group (position 3) and the carbon atom of the nitrile function (position 5). Additionally, the carbon atom of the active methylene group (position 4) and the nitrogen atoms of the hydrazine portion (positions 1 and 2) are liable to attack by electrophiles . This leads to the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .

Biochemical Pathways

Cyanoacetohydrazide is involved in various biochemical pathways leading to the construction of heterocycles . It is used in reactions leading to the synthesis of common and uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles . The compound’s ability to synthesize fused heterocyclic compounds is one of its remarkable features .

Pharmacokinetics

Information on the pharmacokinetics of Cyanoacetohydrazide is currently limited. It has been used as a derivatizing agent for the determination of uhplc-hrms steroids in urine . The optimal conditions for steroid derivatization with Cyanoacetohydrazide have been provided .

Result of Action

The result of Cyanoacetohydrazide’s action is the formation of a variety of polyfunctional heterocyclic compounds of biological interest . For instance, it has been used to synthesize a novel series of compounds linked to 1,2,3-triazoles, which have been evaluated for their anti-α-glucosidase activity .

Biochemical Analysis

Biochemical Properties

Cyanoacetohydrazide is known for its role in biochemical reactions, particularly in the synthesis of heterocyclic compounds . It can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a precursor in reactions leading to the construction of heterocycles . The nature of these interactions often involves the attack of nucleophiles at the carbon atom of the carbonyl group and the carbon atom of the nitrile function .

Cellular Effects

Some studies have shown that derivatives of Cyanoacetohydrazide exhibit excellent inhibitory potential against α-glucosidase, an enzyme that plays a significant role in carbohydrate digestion . This suggests that Cyanoacetohydrazide may influence cell function by impacting metabolic pathways.

Molecular Mechanism

The molecular mechanism of Cyanoacetohydrazide involves its interactions at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation . For instance, it has been shown to participate in cyclocondensation reactions, contributing to the formation of heterocyclic compounds .

Temporal Effects in Laboratory Settings

It has been noted that Cyanoacetohydrazide can synthesize fused heterocyclic compounds, indicating its stability and long-term utility in organic synthesis .

Metabolic Pathways

Cyanoacetohydrazide is involved in various metabolic pathways due to its role in the synthesis of heterocyclic compounds . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are areas that require further exploration.

Preparation Methods

Cyacetacide can be synthesized through several methods. One common method involves the reaction of cyanoacetic acid with hydrazine hydrate under reflux conditions . Another method includes the treatment of cyanoacetic acid with hydrazine sulfate in the presence of sodium acetate . Industrial production often involves the use of these methods on a larger scale, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Comparison with Similar Compounds

Cyacetacide is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:

Cyacetacide’s unique combination of the cyano and hydrazide groups makes it particularly useful in the synthesis of heterocyclic compounds and its biological activities .

Properties

IUPAC Name

2-cyanoacetohydrazide
Source PubChem
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InChI

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5/h1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHBOJANXDKUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046572
Record name Cyacetacide
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Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

SOL IN ALCOHOL; VERY SOL IN WATER; PRACTICALLY INSOL IN ETHER
Record name ACETIC ACID, CYANO-, HYDRAZIDE
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Mechanism of Action

VET: PARASITES LOOSEN THEIR HOLD AFTER TREATMENT & ARE MOVED UPWARD BY CILIARY ACTION. GOOD RESULTS ARE MECHANICALLY IMPAIRED BY TENACIOUS MUCOUS OR INFLAMMATORY EXUDATES.
Record name ACETIC ACID, CYANO-, HYDRAZIDE
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Color/Form

STOUT PRISMS FROM ALCOHOL

CAS No.

140-87-4
Record name Cyanoacetic acid hydrazide
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Record name Cyacetacide [INN:BAN]
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Record name Cyanoacetohydrazide
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Record name Cyacetacide
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Record name Cyacetacide
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Record name CYACETACIDE
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Record name ACETIC ACID, CYANO-, HYDRAZIDE
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Melting Point

114.5-115 °C
Record name ACETIC ACID, CYANO-, HYDRAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of cyanoacetohydrazide?

A1: Cyanoacetohydrazide has the molecular formula C3H5N3O and a molecular weight of 99.09 g/mol.

Q2: What spectroscopic data is available for characterizing cyanoacetohydrazide?

A2: Researchers commonly utilize Infrared (IR), 1H-NMR, 13C-NMR, and Mass Spectrometry (MS) to characterize and confirm the structure of cyanoacetohydrazide and its derivatives. [, , , , , ]

Q3: What makes cyanoacetohydrazide a valuable building block in organic synthesis?

A3: Cyanoacetohydrazide possesses several reactive sites, including a hydrazide group, a cyano group, and an active methylene group. These functionalities enable its participation in diverse reactions, such as condensation, cyclization, and nucleophilic addition, making it a versatile precursor for synthesizing a wide array of heterocyclic compounds. [, , , , , , , ]

Q4: Can you provide examples of heterocyclic systems synthesized using cyanoacetohydrazide?

A4: Cyanoacetohydrazide has been successfully employed in the synthesis of various heterocyclic systems, including:

  • Pyrazoles: Reacting cyanoacetohydrazide with α,β-unsaturated ketones leads to the formation of pyrazole derivatives. [, ]
  • Pyridines: Condensing cyanoacetohydrazide with arylidenemalononitriles or related compounds provides access to pyridines, particularly [, , ]triazolo[1,5-a]pyridines. [, , , ]
  • Pyridazines: Cyanoacetohydrazide can react with various electrophiles, ultimately leading to the formation of pyridazine derivatives. [, ]
  • Chromenes: Salicylaldehydes, in conjunction with cyanoacetohydrazide and other reagents, can be utilized to synthesize chromene derivatives. []
  • Other heterocycles: Cyanoacetohydrazide also serves as a precursor for synthesizing diverse heterocyclic compounds, including thiadiazoles, triazines, and pyrimidines. [, , ]

Q5: Are there specific reaction conditions that favor particular reaction pathways of cyanoacetohydrazide?

A5: Yes, the reaction conditions significantly influence the reaction pathway of cyanoacetohydrazide. For instance, the choice of solvent, temperature, and catalyst can dictate the formation of either a pyrazole or a pyridine derivative in reactions with α,β-unsaturated ketones. [, , ]

Q6: What are the main biological activities reported for cyanoacetohydrazide derivatives?

A6: Derivatives of cyanoacetohydrazide exhibit a wide range of biological activities, including:

  • Anti-proliferative Activity: Some derivatives have shown promising in vitro anti-proliferative activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells. [, , , ]
  • Antimicrobial Activity: Several cyanoacetohydrazide derivatives demonstrate potent antibacterial and antifungal activities against various microorganisms. [, , , , ]
  • Anti-inflammatory Activity: Certain derivatives possess anti-inflammatory properties, potentially mediated through modulation of nitric oxide pathways and cytokine signaling. []
  • Anticancer Activity: Numerous cyanoacetohydrazide-based compounds exhibit promising anticancer activities, potentially through multiple mechanisms, including antiangiogenic effects, modulation of oxidative stress and cytokine levels, and direct cytotoxicity. [, ]

Q7: How do structural modifications of cyanoacetohydrazide impact its biological activity?

A7: Introducing various substituents and functional groups to the cyanoacetohydrazide scaffold can significantly alter its physicochemical properties, leading to differences in target binding, pharmacokinetic profiles, and ultimately, biological activity. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the desired biological activity of cyanoacetohydrazide derivatives. [, , , , , , , , ]

Q8: Has cyanoacetohydrazide been investigated for its material properties and stability?

A8: Yes, cyanoacetohydrazide has been investigated for its potential applications in material science. For instance, it has been used as a monomer to synthesize polymers with metal-chelating properties. [, ] Studies have explored the thermal stability of these polymers and their potential as thermal stabilizers for poly(vinyl chloride) (PVC). []

Q9: How is computational chemistry being employed in research related to cyanoacetohydrazide?

A9: Computational methods, like molecular docking, are employed to predict the binding modes and interactions of cyanoacetohydrazide derivatives with biological targets. This helps in understanding the mechanism of action and designing more potent and selective compounds. [, , ]

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